molecular formula C12H9FO2 B8033255 4-(2-Fluorophenoxy)phenol CAS No. 328-21-2

4-(2-Fluorophenoxy)phenol

Cat. No.: B8033255
CAS No.: 328-21-2
M. Wt: 204.20 g/mol
InChI Key: JLVGTPXAULRILB-UHFFFAOYSA-N
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Description

4-(2-Fluorophenoxy)phenol is an organic compound with the molecular formula C12H9FO2. It is a white to off-white crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol and acetone. This compound is known for its versatility and is used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorophenoxy)phenol typically involves the reaction of 2-fluorophenol with phenol in the presence of a base such as potassium carbonate in a solvent like toluene or dimethylformamide (DMF). The reaction proceeds through the formation of a phenoxide intermediate, which then undergoes an electrophilic substitution reaction with 2-fluorophenol to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Fluorophenoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(2-Fluorophenoxy)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenoxy)phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-(2-Fluorophenoxy)phenol is unique due to its specific substitution pattern, which influences its reactivity and interactions with biological targets. This makes it a valuable compound in various applications, from pharmaceuticals to materials science .

Properties

IUPAC Name

4-(2-fluorophenoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO2/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVGTPXAULRILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301312455
Record name 4-(2-Fluorophenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328-21-2
Record name 4-(2-Fluorophenoxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Fluorophenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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